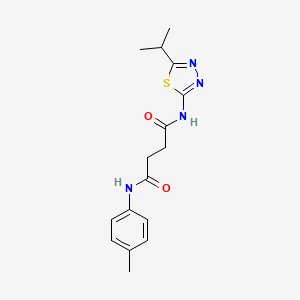![molecular formula C39H27N B14163896 2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole CAS No. 925982-68-9](/img/structure/B14163896.png)
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole is a complex organic compound that belongs to the class of indoles. This compound is characterized by its unique structure, which includes a phenyl group, a fluorenyl group, and an indole moiety. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate.
Coupling Reaction: The fluorenyl intermediate is then coupled with a phenyl-substituted indole under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl and indole rings.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes .
Comparaison Avec Des Composés Similaires
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole can be compared with other similar compounds, such as:
9-Phenyl-9H-fluorene: This compound shares the fluorenyl group but lacks the indole moiety, resulting in different chemical and physical properties.
2-Phenyl-9H-fluoren-9-one: This compound contains a fluorenone group instead of the indole moiety, leading to distinct reactivity and applications.
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine: This compound has a similar fluorenyl structure but includes a carbazole group, which imparts different electronic properties.
Propriétés
Numéro CAS |
925982-68-9 |
|---|---|
Formule moléculaire |
C39H27N |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
2-phenyl-1-[4-(9-phenylfluoren-9-yl)phenyl]indole |
InChI |
InChI=1S/C39H27N/c1-3-13-28(14-4-1)38-27-29-15-7-12-22-37(29)40(38)32-25-23-31(24-26-32)39(30-16-5-2-6-17-30)35-20-10-8-18-33(35)34-19-9-11-21-36(34)39/h1-27H |
Clé InChI |
WVDLNHYHTHBSNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)

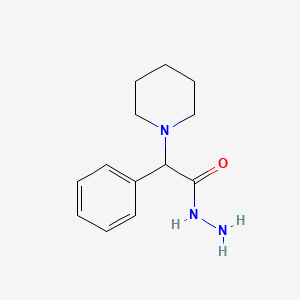
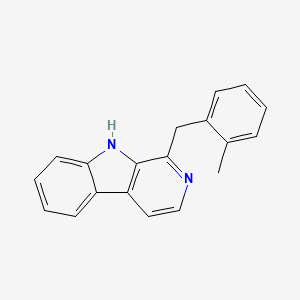
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)

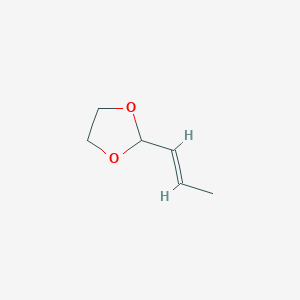
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
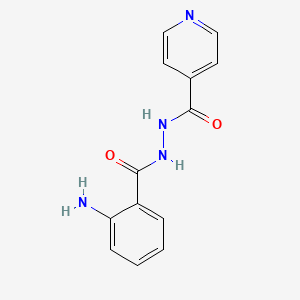
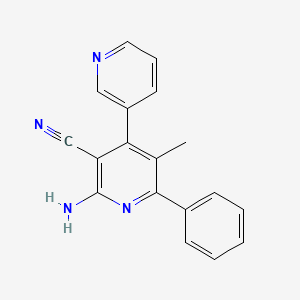
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
